molecular formula C11H14N4O B3351809 1-cyclohexyl-7H-purin-6-one CAS No. 40067-46-7

1-cyclohexyl-7H-purin-6-one

Cat. No. B3351809
CAS RN: 40067-46-7
M. Wt: 218.26 g/mol
InChI Key: HSLRGWDEYKALJD-UHFFFAOYSA-N
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Description

1-cyclohexyl-7H-purin-6-one, commonly known as CCP or KA-113, is a small molecule inhibitor of the adenosine receptor A1. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism Of Action

CCP acts as a selective antagonist of the adenosine receptor A1. Adenosine is a neurotransmitter that plays a role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By inhibiting the adenosine receptor A1, CCP modulates these physiological processes and exerts its therapeutic effects.

Biochemical And Physiological Effects

CCP has been shown to have various biochemical and physiological effects. In cancer research, CCP has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, CCP has been shown to improve cognitive function and protect neurons from oxidative stress and inflammation. In cardiovascular diseases, CCP has been shown to improve cardiac function and protect the heart from ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

CCP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the adenosine receptor A1, making it a potent inhibitor. However, CCP also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for CCP research. In cancer research, CCP could be studied in combination with other cancer therapies to improve their effectiveness. In neurodegenerative disorders, CCP could be studied in animal models of Alzheimer's disease and Parkinson's disease to determine its efficacy in improving cognitive function and protecting neurons. In cardiovascular diseases, CCP could be studied in animal models of heart failure to determine its efficacy in improving cardiac function and reducing mortality. Additionally, new synthesis methods could be developed to improve the yield and purity of CCP and to make it more soluble in water.

Scientific Research Applications

CCP has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CCP has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, CCP has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, CCP has been shown to have cardioprotective effects and improve cardiac function.

properties

IUPAC Name

1-cyclohexyl-7H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-9-10(13-6-12-9)14-7-15(11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRGWDEYKALJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(C2=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325246
Record name 1-cyclohexyl-7H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-7H-purin-6-one

CAS RN

40067-46-7
Record name NSC409430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclohexyl-7H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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